REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:35]([CH3:37])[CH3:36])[N:9]=[C:10]([C:11]3[N:12](C(OC(C)(C)C)=O)[C:13]4[C:18]([CH:19]=3)=[CH:17][C:16]([O:20]CC3C=CC=CC=3)=[CH:15][CH:14]=4)[C:3]=12.C(O)=O.Cl>>[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:35]([CH3:37])[CH3:36])[N:9]=[C:10]([C:11]3[NH:12][C:13]4[C:18]([CH:19]=3)=[CH:17][C:16]([OH:20])=[CH:15][CH:14]=4)[C:3]=12
|
Name
|
BA24
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC=N1)N(N=C2C=2N(C1=CC=C(C=C1C2)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C(C)C
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for one hour under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by RP-HPLC (MeCN:H2O:0.1% TFA)
|
Type
|
CUSTOM
|
Details
|
to yield BA24dd
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C2C(=NC=N1)N(N=C2C=2NC1=CC=C(C=C1C2)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |